molecular formula C19H22F3N3O3S B15026222 ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B15026222
M. Wt: 429.5 g/mol
InChI Key: PRCUVIANJTUXDP-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, a trifluoromethyl group, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indazole and thiophene intermediates. The key steps include:

    Formation of the Indazole Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

    Coupling of the Indazole and Thiophene Units: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the indazole or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C19H22F3N3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H22F3N3O3S/c1-4-28-18(27)15-10(2)11(3)29-17(15)23-14(26)9-25-13-8-6-5-7-12(13)16(24-25)19(20,21)22/h4-9H2,1-3H3,(H,23,26)

InChI Key

PRCUVIANJTUXDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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